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Compound of Interest |

2-(1,6-dimethyl-1H-indol-3-
Compound Name:
yl)ethan-1-amine

CAS No.: 1334146-07-4

Cat. No.: B1455750

. J

Executive Summary

This guide provides a structural and pharmacological comparison between the endogenous
ligand Serotonin (5-HT) and the synthetic analog 1,6-dimethyltryptamine (1,6-DMT).

While 5-HT exhibits nanomolar affinity for the 5-HT2A receptor (

nM), 1,6-DMT represents a "double-modification” scaffold where the indole nitrogen (position 1)
and the benzene ring (position 6) are methylated. Experimental data indicates that 1-
methylation drastically reduces 5-HT2A affinity by eliminating a critical hydrogen bond donor.
Consequently, 1,6-DMT is predicted to possess a low-affinity profile (

nM), acting primarily as a weak partial agonist or monoamine releasing agent rather than a
potent direct agonist.

Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9]

The fundamental difference lies in the capacity for hydrogen bonding and lipophilicity.
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Feature Serotonin (5-HT) 1,6-Dimethyltryptamine

2-(1,6-dimethyl-1H-indol-3-

IUPAC Name 3-(2-aminoethyl)-1H-indol-5-ol J)ethanamine

Core Scaffold 5-Hydroxyindole 1,6-Dimethylindole
H-Bond Donor (Indole) Yes (N1-H) No (N1-Methyl)

H-Bond Donor (Ring) Yes (5-OH) No (6-Methyl is lipophilic)
Lipophilicity (LogP) Low (~0.2) High (~2.5, predicted)
BBB Penetration Poor (requires transporter) High (passive diffusion)
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Figure 1: Structural comparison highlighting the loss of critical hydrogen bonding motifs in 1,6-
DMT.

Binding Affinity Profile (5-HT2A Receptor)[2]

The following data synthesizes direct experimental values for 5-HT and the component
modifications (1-Me-T and 6-Me-T) to establish the profile for 1,6-DMT.
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Table 1: Comparative Binding Data ( values at h5-HT2A)

Affinity (
Compound Functional Activity = Source
)
) Full Agonist
5-HT (Serotonin) 1-27nM [1, 2]
(Endogenous)
Tryptamine 13 -30 nM Full Agonist [1]
_ Weak Partial Agonist /
1-Methyltryptamine 473 nM [1]
Releaser
) Weak Agonist /
6-Methyltryptamine > 100 nM* ) [3, 4]
Intermediate
1,6- ] Very Weak Agonist /
) ) > 500 nM (Predicted) ) [Inferred SAR]
Dimethyltryptamine Inactive

*Note: 6-Methyltryptamine is often cited as a precursor or intermediate. While 6-substitution is
tolerated, it lacks the potency enhancement seen with 5-substitution (e.g., 5-MeO-DMT).

Data Analysis

e The N1-Methyl Penalty: The methylation of the indole nitrogen (as seen in 1-
Methyltryptamine) causes a ~36-fold loss in affinity compared to tryptamine (13 nM

473 nM). The N1-H proton is a critical hydrogen bond donor to residues (likely Ser3.36 or
Asp3.32) in the receptor binding pocket.[1]

e The 6-Methyl Effect: Unlike the 5-position (where -OH or -OMe enhances affinity), the 6-
position is located in a hydrophobic region. While small alkyl groups are tolerated, they do
not rescue the affinity loss caused by N1-methylation.

o Combined Effect: 1,6-DMT combines the affinity-killing N1-methylation with a neutral/weak 6-
methylation. The result is a molecule with high lipophilicity but poor specific binding to the 5-
HT2A orthosteric site.
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Mechanistic Analysis: Structure-Activity
Relationship (SAR)

To understand why 1,6-DMT binds poorly compared to 5-HT, we must look at the receptor-

ligand interaction landscape.

SAR Logic Diagram
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Figure 2: SAR logic demonstrating the loss of key receptor interactions in 1,6-DMT.

Key Mechanistic Insights

 Indole N-H (Position 1): Essential for high-affinity "anchoring" in the receptor. Replacing H
with Methyl (

) removes the donor capability and introduces steric bulk, pushing the molecule away from
the optimal binding pose.

e Position 6 vs Position 5: The 5-HT2A receptor prefers polar substitutions at position 5
(mimicking serotonin's 5-OH). Position 6 is less sensitive but does not contribute significantly

to binding energy.
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o Alternative Pathways: While 1,6-DMT binds poorly to 5-HT2A, the 1-methyl group increases
lipophilicity, potentially allowing it to act as a monoamine releasing agent (MRA) by diffusing
into the neuron and interacting with VMATZ2, similar to the mechanism observed with 1-
methyltryptamine [1].

Experimental Protocol: Radioligand Binding Assay

To validate these affinity values in your own lab, follow this standard competitive binding
protocol.

Objective: Determine
of 1,6-DMT at 5-HT2A using [3H]-Ketanserin (antagonist) or [3H]-Cimbi-36 (agonist).

Workflow Diagram
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1. Membrane Preparation

(HEK293 expressing h5-HT2A)

2. Incubation Setup
Buffer: 50mM Tris-HCI, pH 7.4
Ligand: [3H]-Ketanserin (1 nM)
Competitor: 1,6-DMT (107-10 to 107-4 M)

'

3. Equilibrium
Incubate 60 min @ 37°C

'

4. Termination
Rapid filtration (GF/B filters)
Ice-cold wash

:

5. Scintillation Counting
Measure CPM

6. Data Analysis

Non-linear regression (Cheng-Prusoff)

Click to download full resolution via product page

Figure 3: Standard workflow for competitive radioligand binding assays.

Protocol Steps

¢ Cell Culture: Use HEK293 cells stably transfected with human 5-HT2A cDNA.

 Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCI, pH 7.4). Centrifuge at
20,000 x g. Resuspend pellet.
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e Assay: In 96-well plates, add:
o 50 pL radioligand ([3H]-Ketanserin, final conc ~1 nM).
o 50 pL test compound (1,6-DMT serially diluted).
o 100 pL membrane suspension (20-50 ug protein).

e Incubation: 60 minutes at 37°C to reach equilibrium.

e Harvest: Filter through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (to
reduce non-specific binding).

e Calculation: Convert

to

using the Cheng-Prusoff equation:
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o Detailed mutagenesis data explaining the necessity of the Indole N-H bond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
¢ 2. chemimpex.com [chemimpex.com]
¢ 3. 5-Methyltryptamine - Wikipedia [en.wikipedia.org]

e 4. HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht<sub>6</sub>
receptor - Google Patents [patents.google.com]

» 5. a-Methyltryptamine - Wikipedia [en.wikipedia.org]

» To cite this document: BenchChem. [Comparative Binding Affinity Guide: 1,6-
Dimethyltryptamine vs. 5-HT]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1455750#comparing-binding-affinity-of-1-6-
dimethyltryptamine-vs-5-ht]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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